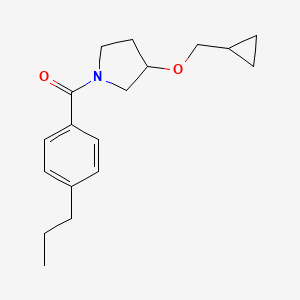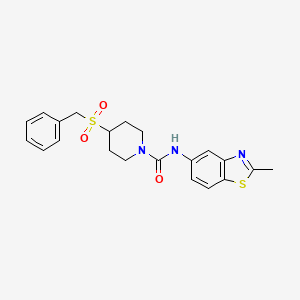![molecular formula C13H12F3N3O4 B6426049 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2034384-56-8](/img/structure/B6426049.png)
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea (abbreviated as TFMU) is a novel synthetic compound used in a variety of scientific research applications. It is a small molecule inhibitor of several enzymes, including the kinases, phosphatases and proteases. TFMU has the potential to be used as a therapeutic agent due to its ability to modulate enzymatic activity. Furthermore, TFMU has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and drug-target interactions. It has also been used to study the function of various receptors, such as the G-protein-coupled receptors (GPCRs), and to study the structure of proteins. Additionally, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been used in the study of diseases, such as cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is a small molecule inhibitor of several enzymes, including the kinases, phosphatases and proteases. It binds to the active site of the enzyme and inhibits its activity. This inhibition of enzymatic activity is reversible and can be used to modulate the activity of enzymes.
Biochemical and Physiological Effects
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the proliferation of cancer cells and to reduce inflammation in various animal models. Additionally, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been shown to inhibit the growth of several bacteria, including E. coli and S. aureus.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is a relatively inexpensive and easily synthesized compound, making it an ideal choice for laboratory experiments. Furthermore, it is a reversible inhibitor, allowing for the modulation of enzymatic activity. However, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is a relatively large molecule and is not as potent as other small molecule inhibitors, making it less suitable for studies requiring high concentrations of inhibitors.
Orientations Futures
As 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, it has potential as a therapeutic agent. Furthermore, its ability to modulate enzymatic activity could be exploited in the development of novel drugs and treatments. Additionally, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea could be used to study the structure and function of various proteins and receptors, as well as to study diseases such as cancer, diabetes, and Alzheimer’s disease. Finally, 3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea could be used in the development of new assays and drug-target interactions.
Méthodes De Synthèse
3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea is synthesized from 2,4-dioxo-1,3-oxazolidin-3-yl ethyl chloride and 4-(trifluoromethyl)phenyl isocyanate in the presence of a base. The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The reaction yields a pale yellow solid which is then purified by column chromatography or recrystallization. The product is then characterized by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propriétés
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c14-13(15,16)8-1-3-9(4-2-8)18-11(21)17-5-6-19-10(20)7-23-12(19)22/h1-4H,5-7H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVMMVJCAWIHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6425968.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-3-carboxamide](/img/structure/B6425973.png)
![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B6425980.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B6425993.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B6426003.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B6426018.png)
![6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6426021.png)
![2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B6426033.png)

![3-{2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6426065.png)


![3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426083.png)
![4-(3-methoxypyrrolidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426086.png)